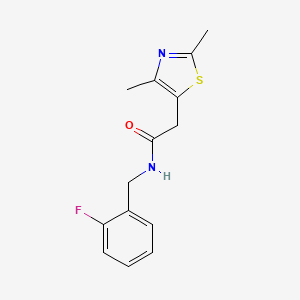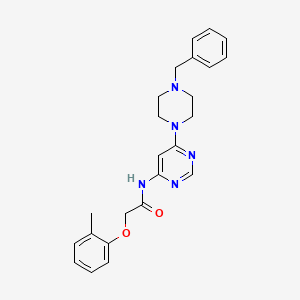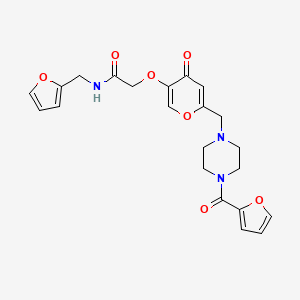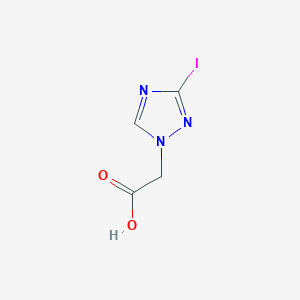
2-(2,4-dimethylthiazol-5-yl)-N-(2-fluorobenzyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dimethylthiazol-5-yl)-N-(2-fluorobenzyl)acetamide, also known as MTT, is a yellow tetrazolium dye that is widely used in scientific research for assessing cell viability and proliferation. MTT is a synthetic compound that is not found naturally in any organism.
Mécanisme D'action
2-(2,4-dimethylthiazol-5-yl)-N-(2-fluorobenzyl)acetamide is reduced by mitochondrial enzymes, specifically succinate dehydrogenase, in living cells. The reduction of this compound to formazan occurs in the mitochondria of viable cells. The formazan produced is insoluble and accumulates in the cells, leading to a change in color that can be quantified using a spectrophotometer.
Biochemical and Physiological Effects:
This compound is not known to have any significant biochemical or physiological effects on cells. It is a non-toxic compound that is widely used in scientific research.
Avantages Et Limitations Des Expériences En Laboratoire
The main advantage of using 2-(2,4-dimethylthiazol-5-yl)-N-(2-fluorobenzyl)acetamide as a cell viability assay is its simplicity and ease of use. It is a colorimetric assay that can be performed quickly and easily with minimal equipment. However, this compound has some limitations. It is not suitable for use with all cell types, and it can be affected by factors such as pH, temperature, and the presence of other compounds in the sample.
Orientations Futures
There are several future directions for the use of 2-(2,4-dimethylthiazol-5-yl)-N-(2-fluorobenzyl)acetamide in scientific research. One potential application is in the development of new drugs for the treatment of cancer. This compound can be used to assess the cytotoxicity of potential drugs and to determine their efficacy in killing cancer cells. Another potential application is in the study of mitochondrial function and dysfunction in disease. This compound can be used to assess the activity of mitochondrial enzymes in cells from patients with mitochondrial disorders, providing insight into the underlying mechanisms of these diseases. Finally, this compound could be used in the development of new therapies for neurodegenerative diseases such as Alzheimer's disease. This compound can be used to assess the viability of neurons in culture, providing a valuable tool for the development of new treatments for these diseases.
Conclusion:
In conclusion, this compound is a synthetic compound that is widely used in scientific research for assessing cell viability and proliferation. This compound is a simple and easy-to-use colorimetric assay that measures the activity of mitochondrial enzymes in living cells. It has several advantages and limitations for lab experiments, and there are several future directions for its use in scientific research.
Méthodes De Synthèse
2-(2,4-dimethylthiazol-5-yl)-N-(2-fluorobenzyl)acetamide is synthesized by reacting 2-(4-iodophenyl)ethylamine with 2,4-dimethylthiazol-5-carboxylic acid to form 2-(4-iodophenyl)ethyl-2,4-dimethylthiazol-5-carboxamide. This compound is then reacted with sodium borohydride and acetic anhydride to form this compound.
Applications De Recherche Scientifique
2-(2,4-dimethylthiazol-5-yl)-N-(2-fluorobenzyl)acetamide is commonly used in scientific research to assess cell viability and proliferation. It is a widely used colorimetric assay that measures the activity of mitochondrial enzymes in living cells. This compound is reduced by these enzymes to formazan, which is a purple-colored compound that can be quantified using a spectrophotometer. The amount of formazan produced is proportional to the number of viable cells in the sample.
Propriétés
IUPAC Name |
2-(2,4-dimethyl-1,3-thiazol-5-yl)-N-[(2-fluorophenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15FN2OS/c1-9-13(19-10(2)17-9)7-14(18)16-8-11-5-3-4-6-12(11)15/h3-6H,7-8H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAPOQEKDPNLOIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)CC(=O)NCC2=CC=CC=C2F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15FN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Nitro-N-[(4-pyrrolidin-3-yloxypyridin-2-yl)methyl]benzenesulfonamide](/img/structure/B2696007.png)
![N-(2-((4-fluoro-3-methylphenyl)sulfonyl)-2-(furan-2-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2696009.png)


![7-(2-Phenylethynyl)pyrido[2,3-b]pyrazine](/img/structure/B2696013.png)




![N-[4-(2,5-dimethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B2696021.png)
![(E)-1-benzyl-3-(((2-ethylphenyl)amino)methylene)-1H-benzo[c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2696022.png)

![N-[2-[4-(2-fluorophenyl)piperazin-1-yl]sulfonylethyl]methanesulfonamide](/img/structure/B2696027.png)
